molecular formula C10H13NO3 B1300172 N-(3,5-dimethoxyphenyl)acetamide CAS No. 79257-61-7

N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B1300172
M. Wt: 195.21 g/mol
InChI Key: OKOWOYJLYGCVSF-UHFFFAOYSA-N
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Patent
US09434697B2

Procedure details

To a solution of 3,5-dimethoxy-phenylamine (20 g, 0.131 mol) in toluene (110 mL) was added acetic anhydride (14 g, 0.137 mmol) at room temperature. The resulting mixture was stirred for 18 hours at room temperature. PE (55 mL) was added, the precipitate was filtered and washed with PE (100 mL) to obtain the title compound (24.2 g, yield: 95%). 1H-NMR (400 MHz, CDCl3) δ 2.16 (s, 3H), 3.77 (s, 6H), 6.23 (s, 1H), 6.75 (s, 2H), 7.20 (s, 1H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([NH2:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1(C)C=CC=CC=1>[CH3:10][O:9][C:7]1[CH:6]=[C:5]([NH:11][C:12](=[O:14])[CH3:13])[CH:4]=[C:3]([O:2][CH3:1])[CH:8]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C(C=C(C1)OC)N
Name
Quantity
14 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
110 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
PE (55 mL) was added
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with PE (100 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1)OC)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 24.2 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 90486%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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